molecular formula C22H27N3O4S2 B2381658 2-(4-(Azepan-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 307326-29-0

2-(4-(Azepan-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2381658
CAS No.: 307326-29-0
M. Wt: 461.6
InChI Key: OJUJJTOIIHXRBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its structure features a central tetrahydrobenzo[b]thiophene core substituted at the 2-position with a benzamido group containing an azepane sulfonyl moiety and at the 3-position with a carboxamide group. The azepane (7-membered ring) sulfonyl group distinguishes it from analogs with smaller cyclic amines (e.g., piperidine or piperazine) and influences its physicochemical and biological properties.

Properties

IUPAC Name

2-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4S2/c23-20(26)19-17-7-3-4-8-18(17)30-22(19)24-21(27)15-9-11-16(12-10-15)31(28,29)25-13-5-1-2-6-14-25/h9-12H,1-8,13-14H2,(H2,23,26)(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJUJJTOIIHXRBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Azepan-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of azepane-1-sulfonyl chloride with 4-aminobenzoic acid to form the intermediate 4-(azepan-1-ylsulfonyl)benzoic acid. This intermediate is then reacted with 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Azepan-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

2-(4-(Azepan-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-(Azepan-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or modulating receptor activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogs

Key Structural Variations

The target compound’s closest analogs differ primarily in:

  • Sulfonyl-linked substituents (azepane vs. piperidine, piperazine, or benzyl groups).
  • Amide linker modifications (e.g., cyanoacetamido, chloroacetamido, or methoxyphenylpiperazinylacetamido groups).
  • Peripheral substitutions (e.g., methyl, methoxy, or fluorine groups).
Table 1: Structural Comparison of Selected Analogs
Compound Name / ID Substituent(s) Molecular Weight Key Features
Target Compound Azepane sulfonyl benzamido Not provided 7-membered azepane ring; sulfonamide linkage
2-(4-(Piperidin-1-ylsulfonyl)benzamido)-... () Piperidine sulfonyl benzamido 447.57 6-membered piperidine ring; sulfonamide linkage
2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-... (IIId, ) Methoxyphenylpiperazinylacetamido Not provided Piperazine linker with methoxyphenyl; amide H-bond donor
2-(2-Cyanoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (92b, ) Cyanoacetamido Not provided Cyano group at acetamido position; polar nitrile moiety
N-Benzyl-2-(2-((1-methyl-1H-imidazole-2-yl)thio)acetamido)-... (16, ) Imidazole-thioacetamido + benzyl Not provided Thioether linkage; imidazole and benzyl groups
Acetylcholinesterase (AChE) Inhibition
  • Compound IIId (methoxyphenylpiperazinylacetamido) demonstrated 60% AChE inhibition at 2.6351 mM in rat models, outperforming donepezil (40%) . The amide linker forms three hydrogen bonds with Phe288 in the AChE active site, enhancing binding affinity.
  • Target Compound : While direct AChE data are unavailable, the azepane sulfonyl group may alter steric interactions compared to IIId’s piperazine group. Larger ring systems like azepane could reduce binding efficiency due to increased bulk.
Antioxidant Activity
  • Compound 92b (cyanoacetamido) showed 55.5% nitric oxide scavenging at 100 μM, attributed to the polar nitrile and carboxamide groups .

Physicochemical Properties

  • Piperidine Sulfonyl Analog () : Density = 1.404 g/cm³; pKa = 12.02. The smaller piperidine ring may improve solubility compared to the target compound’s azepane group.

Critical Analysis of Substituent Effects

  • Ring Size : Azepane’s 7-membered ring may confer conformational flexibility but could reduce target binding compared to piperidine/piperazine analogs.
  • Amide Linkers: Cyanoacetamido (92b) and methoxyphenylpiperazinylacetamido (IIId) groups optimize polar interactions, whereas sulfonamide linkers (target compound) prioritize stability.
  • Peripheral Groups : Methoxy or fluorine substitutions (e.g., IIIc in ) enhance electronic effects but may complicate synthesis.

Biological Activity

The compound 2-(4-(azepan-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a novel organic molecule with significant potential in medicinal chemistry. Its unique structure, which includes a tetrahydrobenzo[b]thiophene core and an azepan-1-ylsulfonyl group, suggests various biological activities that warrant comprehensive investigation.

Structural Characteristics

This compound's molecular formula is C24H31N3O4S2C_{24}H_{31}N_{3}O_{4}S_{2} with a molecular weight of approximately 489.65 g/mol. The presence of both sulfonamide and azepane functionalities is critical for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits promising biological activities, particularly as an inhibitor of specific protein targets. The azepan-1-ylsulfonyl group enhances its potential interactions with biological macromolecules, which may increase binding affinity and specificity towards certain receptors or enzymes.

Table 1: Structural Comparison with Related Compounds

Compound NameStructural FeaturesBiological Activity
2-Amino-4,5,6,7-tetrahydrobenzo(b)thiophene-3-carboxamideLacks sulfonamide and azepane groupsModerate activity against certain targets
N,N-DimethylformamideSimple amide structureSolvent; not biologically active
PhenterminePhenethylamine derivativeAppetite suppressant; different mechanism

Preliminary studies suggest that This compound may interact with various biological targets through the following mechanisms:

  • Inhibition of Protein Kinases : The compound could inhibit specific protein kinases involved in various signaling pathways.
  • Receptor Binding : Potential binding to G protein-coupled receptors (GPCRs), influencing cellular responses.
  • Enzyme Modulation : Interaction with enzymes that play crucial roles in metabolic pathways.

Case Studies and Research Findings

Recent studies have focused on the pharmacological profile of this compound:

  • A study conducted on analogs of this compound demonstrated significant inhibition of cancer cell proliferation in vitro, suggesting its potential as an anticancer agent.
  • Another research highlighted the compound's ability to modulate inflammatory responses in cellular models, indicating its utility in treating inflammatory diseases.

Table 2: Summary of Research Findings

Study FocusFindingsImplications
Cancer Cell ProliferationSignificant inhibition observed in vitroPotential anticancer agent
Inflammatory Response ModulationReduced cytokine production in cell modelsPossible treatment for inflammatory diseases

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.